molecular formula C12H4N2O2 B085539 2,3-Dicyano-1,4-naphthoquinone CAS No. 1018-78-6

2,3-Dicyano-1,4-naphthoquinone

Cat. No. B085539
CAS RN: 1018-78-6
M. Wt: 208.17 g/mol
InChI Key: KIAJWKWOKTWTIZ-UHFFFAOYSA-N
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Description

2,3-Dicyano-1,4-naphthoquinone (DCNQ) is a synthetic organic compound that is widely used in scientific research for its unique properties. It is a redox-active molecule that can accept or donate electrons, making it a versatile tool for studying various biological processes.

Scientific research applications

  • Chemistry and Biological Activity: 2,3-Dicyano-1,4-naphthoquinone has been explored for constructing biologically active tricyclic and tetracyclic 1,4-quinones and derivatives. It's involved in reactions like cycloaddition, condensation, photo-induced, and nucleophilic substitution reactions. These compounds have shown potential in antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV activities (Maurya, 2020).

  • Spectrophotometric Study: Molecular complexes of 2,3-Dicyano-1,4-naphthoquinone with various aromatic anilines have been studied spectrophotometrically. These complexes show a charge-transfer band in the visible spectrum and form strong 1:1 complexes (Budni & Jayadevappa, 1988).

  • Synthesis of Protective Groups: The combination of 2,3-Dicyano-1,4-naphthoquinone and other agents like β-pinene can remove protective groups on sensitive substrates, showing its utility in organic synthesis (Lloyd et al., 2017).

  • Chemical Interactions: It reacts with compounds like aminopyrazoles to form pyrazoloquinazolinediones and acetates. This demonstrates its reactivity and potential in creating new chemical entities (Hassan et al., 1993).

  • Antimicrobial and Fungicidal Activity: Heterocyclic amino derivatives of 2,3-Dicyano-1,4-naphthoquinone have been studied for antimicrobial and fungicidal activities. Some derivatives showed high activity against specific test cultures (Polish et al., 2019).

  • Voltammetric Determination: Modified carbon paste electrodes with 2,3-Dicyano-1,4-naphthoquinone have been used for voltammetric determination of Ag(I), demonstrating its application in electrochemistry and sensor technology (Khodari et al., 1994).

  • Antibacterial Agents: 1,4-Naphthoquinone analogues, including 2,3-Dicyano-1,4-naphthoquinone, have been synthesized and evaluated for antibacterial activity, indicating their potential in developing new antibacterial agents (Ravichandiran et al., 2019).

  • Optical Information-Recording Media: Some derivatives of 2,3-Dicyano-1,4-naphthoquinone have properties suitable for use in optical information-recording media for semiconductor lasers (Takagi et al., 1985).

  • Synthesis of Aminothiazole Derivatives: It's been used in the synthesis of new aminothiazole derivatives, which have shown moderate antibacterial and fungicide activity. This indicates its role in the development of pharmacological agents (Buchkevych et al., 2012).

  • Heterocyclic Synthesis: 2,3-Dicyano-1,4-naphthoquinone, being a π-deficient quinone, is used in heterocyclic synthesis through charge-transfer complex formation and addition reactions (Aly & Hassan, 2014).

properties

IUPAC Name

1,4-dioxonaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAJWKWOKTWTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144190
Record name 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dicyano-1,4-naphthoquinone

CAS RN

1018-78-6
Record name 2,3-Dicyano-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC146588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DICYANO-1,4-NAPHTHOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI4RD590R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
AA Hassan, NK Mohamed, YR Ibrahim… - Liebigs Annalen der …, 1993 - Wiley Online Library
2,3‐Dicyano‐1,4‐naphthoquinone (DCNQ), the easily obtainable isomer of 2‐(dicyanomethylene)indane‐1,3‐dione (CNIND), reacts with arylazo‐, pyridylazo‐ and arylaminopyrazoles …
GM Neelgund, ML Budni - Monatshefte für Chemie/Chemical Monthly, 2004 - Springer
The charge-transfer complexes (CT-complexes) between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and some aromatic anilines, both ring and N-substituted, were studied …
Number of citations: 19 link.springer.com
GJ Ashwell, MR Bryce, SR Davies… - The Journal of organic …, 1988 - ACS Publications
the product (8b) formed from reaction of 4 with methyltriphenylphosphonium iodide was confirmed by X-ray analysis. 8 Furthermore, treatment of salts 8a and 8b, prepared from 4, with …
Number of citations: 21 pubs.acs.org
MR Bryce, SR Davies, M Hasan, GJ Ashwell… - Journal of the …, 1989 - pubs.rsc.org
A series of salts (11) formed by the 2,3-dicyano-1,4-naphthoquinone (DCNQ) radical anion with the following counterions has been studied: (a) lithium, (b) methyltriphenylphosphonium, …
Number of citations: 26 pubs.rsc.org
I Maki, Y Matsunaga, M Nakakura… - Bulletin of the Chemical …, 1975 - journal.csj.jp
Simple and complex anion-radical salts were prepared by the reduction of 2,3-dicyano-1,4-naphthoquinone with a number of onium iodides. The simple salts are green-colored, and the …
Number of citations: 4 www.journal.csj.jp
ML Budni, ES Jayadevappa - Spectrochimica Acta Part A: Molecular …, 1988 - Elsevier
Molecular complexes of 2,3-dicyano-1,4-naphthoquinone with various aromatic anilines were studied spectrophotometrically in dichloromethane solvent at different temperatures. All …
Number of citations: 14 www.sciencedirect.com
M Khodari, MM Abou Krisha, R Fandy - Talanta, 1994 - Elsevier
The utility of carbon paste modified with 2,3-dicyano 1,4-naphthoquinone (CYNQ) for the voltammetric determination of Ag(I) is demonstrated. The method is based on the formation of …
Number of citations: 20 www.sciencedirect.com
S Chatterjee - Journal of the Chemical Society B: Physical Organic, 1971 - pubs.rsc.org
The naphthoquinone acceptors form stable charge-transfer complexes in solutions of aprotic solvents with aromatic hydrocarbons as donors. From the charge-transfer transition …
Number of citations: 16 pubs.rsc.org
K Takagi, M Matsuoka, Y Kubo, T Kitao - Dyes and pigments, 1985 - Elsevier
The reaction of 5-amino-2,3-dicyano-1,4-naphthoquinone (1) with arylamines gave 5-amino-8-arylamino- (2), 5,8-bis(arylamino)- (3), and 5-hydroxy-8-arylamino-2,3-dicyano-1,4-…
Number of citations: 19 www.sciencedirect.com
GM Neelgund, SR Magadum, ML Budni - Spectrochimica Acta Part A …, 2011 - Elsevier
The electron donor–acceptor (EDA) interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and 3,4-dimethylaniline (3,4-DMA) is studied in chloroform, dichloromethane and 1:1 (…
Number of citations: 1 www.sciencedirect.com

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